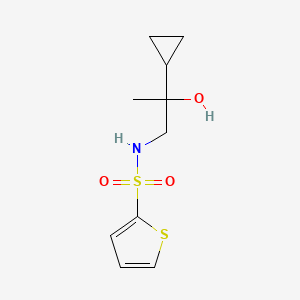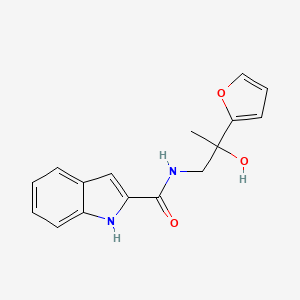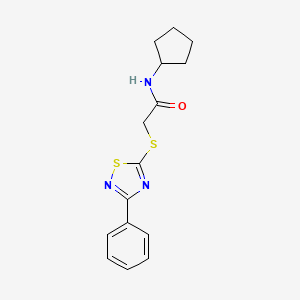
N-cyclopentyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide” is a compound that contains a thiadiazole ring . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Molecular Structure Analysis
The molecular structure of “N-cyclopentyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide” includes a cyclopentyl group, a thiadiazole ring, and an acetamide group . The molecular formula is C15H17N3OS2 and the molecular weight is 319.44 .Aplicaciones Científicas De Investigación
- Results : Compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic effects, with activity levels below 12 μM against the Hela cell line .
Anticancer Activity
Antibacterial Properties
Mecanismo De Acción
Direcciones Futuras
Thiadiazole derivatives, including “N-cyclopentyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide”, have shown promising potential in the field of medicinal chemistry, particularly as antitumor agents . Future research could focus on further exploring the therapeutic potential of these compounds, optimizing their synthesis, and investigating their mechanism of action in more detail.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c19-13(16-12-8-4-5-9-12)10-20-15-17-14(18-21-15)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHKMZDBZWBNSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Furan-2-ylmethyl)-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397355.png)
![6-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B2397358.png)
![ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2397359.png)
![N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2397360.png)
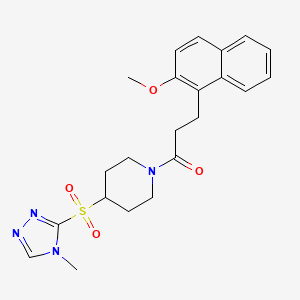


![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397368.png)
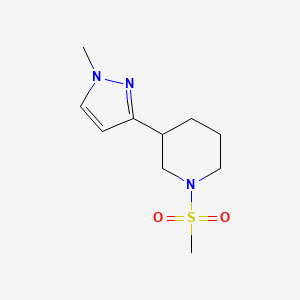
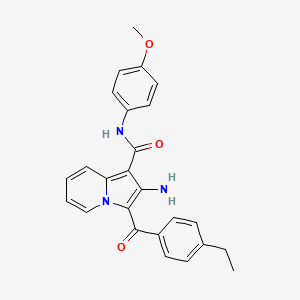
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2397371.png)
![(E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2397373.png)
